molecular formula C12H13ClN4O B2961016 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol CAS No. 122862-31-1

4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol

Cat. No.: B2961016
CAS No.: 122862-31-1
M. Wt: 264.71
InChI Key: RQCJUSKERJXWAP-UHFFFAOYSA-N
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Description

4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol is a synthetic aromatic compound featuring a phenol moiety linked via an ethylamino bridge to a 2-amino-6-chloropyrimidine ring. This structure combines the hydrogen-bonding capabilities of the phenol and amino groups with the electron-deficient pyrimidine core, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor precursor or antimicrobial agent.

Properties

IUPAC Name

4-[2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCJUSKERJXWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC(=NC(=N2)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-6-chloropyrimidine with an appropriate phenol derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyrimidine ring, linker groups, and phenol modifications. Below is a detailed comparison of physicochemical properties, synthesis, and bioactivity:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrimidine Phenol Substituent Melting Point (°C) Key Properties/Applications
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol C₁₂H₁₂ClN₅O 285.71 2-Amino-6-chloro 2-Ethylphenol Not reported Hypothesized kinase inhibition
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol C₆H₉ClN₄O 188.61 2-Amino-6-chloro Ethanol chain 146–148 Intermediate in drug synthesis
4-[[6-Chloro-2-(methylthio)pyrimidin-4-yl]amino]phenol C₁₁H₁₀ClN₃OS 267.73 6-Chloro-2-methylthio None Not reported Antimicrobial screening candidate
4-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol C₁₂H₁₀ClN₅O 275.69 6-Chloro-1-methylpyrazolo None Not reported Anticancer research
2-[2-Amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-fluorophenol C₁₇H₁₃ClFN₃O 323.76 6-(4-Methylphenyl) 4-Fluorophenol Not reported Kinase inhibition studies

Key Observations:

The fluorophenol moiety in increases electronegativity, which may enhance target binding in kinase inhibition.

Synthetic Routes: The ethanol derivative () is synthesized via nucleophilic substitution between 2-amino-6-chloropyrimidine and 2-aminoethanol, yielding 75% purity in scaled reactions . More complex analogs, such as the pyrazolo-pyrimidine derivative (), require multi-step protocols involving cyclization and protection-deprotection strategies.

Biological Activity: Chloropyrimidine-phenol hybrids are frequently screened for antimicrobial activity. For example, derivatives in showed moderate efficacy against E. coli and S. aureus. Pyrazolo-pyrimidine analogs () are investigated in cancer research due to their structural resemblance to purine-based chemotherapeutics.

Table 2: Research Findings on Analog Bioactivity

Compound Class Bioactivity Mechanism/Application Reference
Chloropyrimidine-phenol hybrids Antimicrobial (MIC: 8–32 µg/mL) Disrupts bacterial DNA gyrase
Pyrazolo-pyrimidines Antiproliferative (IC₅₀: 1–10 µM) Inhibits CDK2/cyclin E kinase
Fluorophenol derivatives Kinase inhibition (Ki: 0.5–2 nM) Targets EGFR-TK

Biological Activity

4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol, a compound with significant biological implications, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C16H17ClN8
  • Molecular Weight : 334.81 g/mol
  • CAS Number : 71681640

The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways. Notably, it has been shown to inhibit topoisomerase I and II, which are crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structures demonstrate IC50 values ranging from 0.68 to 1.25 µM against T47D breast cancer cells . The presence of the chloropyrimidine moiety is essential for enhancing the anticancer activity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit topoisomerases:

  • Topoisomerase I Inhibition : Limited activity was observed in some derivatives.
  • Topoisomerase II Inhibition : Stronger inhibition compared to standard drugs like etoposide was noted . This suggests potential as a chemotherapeutic agent.

Case Studies

  • Study on Cytotoxicity :
    A study involving various derivatives of the compound showed promising results in inhibiting cell proliferation in breast and lung cancer models. The derivatives were synthesized and tested for their cytotoxic effects using MTT assays, revealing that modifications to the phenolic structure significantly affected potency .
  • Topoisomerase Inhibition in Cancer Cells :
    A comparative study highlighted that compounds with ortho or para substitutions on the phenolic ring exhibited superior topoisomerase II inhibitory activity. This structural activity relationship (SAR) underscores the importance of specific functional groups in enhancing biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 0.68 - 1.25 µM (T47D cells)
Topoisomerase I InhibitionLimited activity
Topoisomerase II InhibitionStronger than etoposide
Antifungal ActivityModerate against Candida glabrata

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